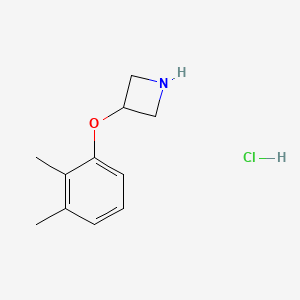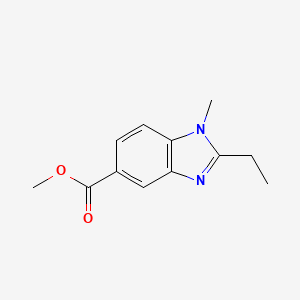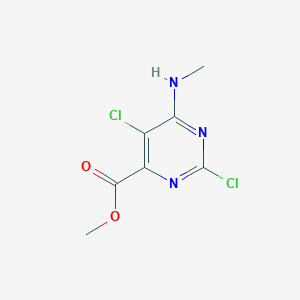
3-(2-Thienyl)pentan-1,5-diol
Übersicht
Beschreibung
3-(2-Thienyl)pentane-1,5-diol is an organic compound with the molecular formula C9H14O2S. This compound features a thienyl group attached to a pentane chain with two hydroxyl groups at positions 1 and 5. It is a colorless, viscous liquid that is used in various chemical applications due to its unique structure and properties .
Wissenschaftliche Forschungsanwendungen
3-(2-Thienyl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of coatings, adhesives, and plastics due to its ability to form stable polymers
Biochemische Analyse
Biochemical Properties
3-(2-Thienyl)pentane-1,5-diol plays a significant role in biochemical reactions due to its unique structure. The thiophene ring in 3-(2-Thienyl)pentane-1,5-diol allows it to interact with various enzymes and proteins. For instance, thiophene derivatives are known to exhibit antimicrobial, antifungal, and anti-inflammatory properties . The interactions of 3-(2-Thienyl)pentane-1,5-diol with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with cellular proteins and DNA . These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Cellular Effects
3-(2-Thienyl)pentane-1,5-diol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate enzyme activity can lead to changes in metabolic flux and the levels of key metabolites . Additionally, 3-(2-Thienyl)pentane-1,5-diol can impact cell proliferation and apoptosis, making it a potential candidate for anticancer research . Its effects on cellular processes are mediated through its interactions with specific proteins and enzymes, which can alter the cellular environment and influence cell function.
Molecular Mechanism
The molecular mechanism of 3-(2-Thienyl)pentane-1,5-diol involves its binding interactions with biomolecules. The thiophene ring allows the compound to form stable complexes with enzymes and proteins, leading to enzyme inhibition or activation . For example, 3-(2-Thienyl)pentane-1,5-diol can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered drug metabolism and potential drug-drug interactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Thienyl)pentane-1,5-diol can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . In vitro studies have shown that 3-(2-Thienyl)pentane-1,5-diol can maintain its activity over extended periods, but its degradation products may also have biological effects . In vivo studies have demonstrated that the compound can have long-term effects on cellular processes, including changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 3-(2-Thienyl)pentane-1,5-diol vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as antimicrobial and anti-inflammatory properties . At high doses, 3-(2-Thienyl)pentane-1,5-diol can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
3-(2-Thienyl)pentane-1,5-diol is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further interact with cellular proteins and DNA, resulting in changes in metabolic flux and the levels of key metabolites . The compound’s metabolism can also be influenced by cofactors such as NADPH, which play a crucial role in enzymatic reactions .
Transport and Distribution
The transport and distribution of 3-(2-Thienyl)pentane-1,5-diol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, 3-(2-Thienyl)pentane-1,5-diol can interact with intracellular proteins and accumulate in specific cellular compartments . These interactions can influence the compound’s localization and activity within the cell.
Subcellular Localization
3-(2-Thienyl)pentane-1,5-diol exhibits specific subcellular localization, which can affect its activity and function . The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, 3-(2-Thienyl)pentane-1,5-diol can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of 3-(2-Thienyl)pentane-1,5-diol is crucial for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)pentane-1,5-diol can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with 1,5-pentanediol under acidic conditions to form the desired product. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-(2-Thienyl)pentane-1,5-diol often involves the use of renewable resources. For example, furfural, a chemical derived from biomass sources such as wood and crop wastes, can be used as a starting material. The production process involves hydrogenation and ring-opening reactions to yield the desired diol .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Thienyl)pentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 3-(2-Thienyl)pentane-1,5-dione or 3-(2-Thienyl)pentanoic acid.
Reduction: Formation of 3-(2-Thienyl)pentanol or 3-(2-Thienyl)pentane.
Substitution: Formation of halogenated or nitrated derivatives of the thienyl group.
Wirkmechanismus
The mechanism of action of 3-(2-Thienyl)pentane-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The thienyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Pentanediol: A diol with a similar pentane backbone but lacking the thienyl group.
1,6-Hexanediol: Another diol with a longer carbon chain, used in similar applications as 1,5-pentanediol.
2-Thienylmethanol: A compound with a thienyl group attached to a methanol moiety, used in organic synthesis.
Uniqueness
3-(2-Thienyl)pentane-1,5-diol is unique due to the presence of both the thienyl group and the pentane-1,5-diol structure. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The thienyl group enhances its reactivity in electrophilic substitution reactions, while the diol structure allows for the formation of stable polymers and hydrogen bonding interactions .
Eigenschaften
IUPAC Name |
3-thiophen-2-ylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2S/c10-5-3-8(4-6-11)9-2-1-7-12-9/h1-2,7-8,10-11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBLONMRUIQSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)








![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)

